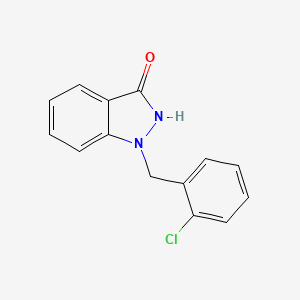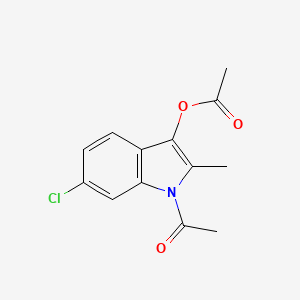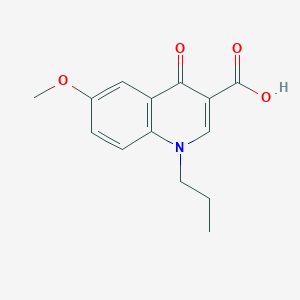
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona es un compuesto químico que pertenece a la clase de los indazoles. Los indazoles son compuestos orgánicos aromáticos heterocíclicos que contienen un anillo de benceno y pirrazol fusionados. Este compuesto se caracteriza por la presencia de un grupo clorobencilo unido al núcleo de indazol, lo que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona normalmente implica la reacción de cloruro de 2-clorobencilo con indazol en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como hidróxido de sodio o carbonato de potasio, lo que facilita la reacción de sustitución nucleófila. La mezcla de reacción se calienta entonces para promover la formación del producto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza del producto. Además, se pueden emplear etapas de purificación, como la recristalización o la cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona puede someterse a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, lo que puede alterar su actividad biológica.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo clorobencilo en condiciones básicas o ácidas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona tiene varias aplicaciones de investigación científica, entre ellas:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones de síntesis orgánica.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para estudios relacionados con la inhibición enzimática, la unión a receptores u otros procesos bioquímicos.
Industria: Se puede utilizar en la producción de productos químicos especiales, agroquímicos o materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona implica su interacción con objetivos moleculares como enzimas o receptores. El grupo clorobencilo puede mejorar la afinidad de unión a objetivos específicos, lo que lleva a la inhibición o activación de vías biológicas. Los objetivos moleculares y las vías específicas implicadas dependen de la aplicación y el contexto de uso específicos.
Compuestos similares:
- 1-(2-Clorobencil)-2-metiltio-1H-bencimidazol
- 4-(2-Clorobencil)imidazo[1,2-a]quinazolin-5(4H)-ona
Comparación: 1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona es único debido a su núcleo de indazol, que le confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares. La presencia del grupo clorobencilo aumenta aún más su reactividad y sus aplicaciones potenciales. Si bien los compuestos similares pueden compartir algunas propiedades, la estructura específica de 1-(2-Clorobencil)-1,2-dihidro-3H-indazol-3-ona lo hace particularmente valioso en determinados contextos de investigación e industriales.
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Comparison: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the chlorobenzyl group further enhances its reactivity and potential applications. While similar compounds may share some properties, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.
Propiedades
Número CAS |
1025-58-7 |
|---|---|
Fórmula molecular |
C14H11ClN2O |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
Clave InChI |
SOLDYCGMHQNPBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)




![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)



